6-Chloro-9-hexadecyl-purine
Description
Significance of the Purine (B94841) Scaffold in Chemical Biology and Medicinal Chemistry
The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of life's essential molecular architecture. mdpi.comrsc.orgnih.gov Its prevalence in nature underscores its fundamental importance. rsc.orgresearchgate.net
In the realm of medicinal chemistry, the purine scaffold is recognized as a "privileged scaffold." nih.govontosight.ai This term signifies a molecular framework that is capable of binding to a variety of biological targets, making it a fertile starting point for the development of new therapeutic agents. ontosight.aiacademie-sciences.fr The inherent structural features of purines allow them to interact with numerous enzymes and receptors, leading to the modulation of diverse biological pathways. ontosight.ai Consequently, purine derivatives have been extensively investigated and developed into drugs for a wide range of diseases, including cancers and viral infections. nih.govontosight.aiacademie-sciences.fr The versatility of the purine structure allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for screening and drug discovery. academie-sciences.frnih.gov
Purines, most notably adenine (B156593) and guanine, are integral components of nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. mdpi.comwikipedia.org Beyond this central role, purines are crucial for a multitude of cellular functions. They are key constituents of energy-carrying molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which power countless biochemical reactions. mdpi.comrutgers.edu Furthermore, purine derivatives act as signaling molecules, such as cyclic adenosine monophosphate (cAMP), and are components of essential coenzymes like NAD, FAD, and Coenzyme A. wikipedia.orgrutgers.edu The intricate network of purine metabolism, encompassing both their synthesis and breakdown, is vital for maintaining cellular homeostasis. fiveable.mewikipedia.org Disruptions in these pathways can lead to various metabolic disorders. rutgers.eduwikipedia.org
Research Context of 6-Chloro-9-hexadecyl-purine within Substituted Purine Derivatives
The specific structure of this compound is a result of deliberate chemical modifications to the purine core, each with a distinct synthetic and investigatory rationale.
6-Chloropurine (B14466) is a pivotal building block in the synthesis of a vast array of purine derivatives. ontosight.aimedchemexpress.comchemodex.com Its utility stems from the reactivity of the chlorine atom at the 6-position, which can be readily displaced by various nucleophiles. This allows for the introduction of diverse functional groups, leading to the creation of compounds with a wide range of biological activities. ontosight.airedalyc.org For instance, it serves as a precursor in the synthesis of important therapeutic agents. The synthesis of 6-chloropurine itself is often achieved through the chlorination of hypoxanthine (B114508) or its derivatives using reagents like phosphorus oxychloride. google.com It is a versatile intermediate for creating nucleoside analogs and other biologically active molecules. ontosight.aitcichemicals.com
The introduction of a long alkyl chain, such as the hexadecyl group in this compound, is a specific design element. Such long lipophilic chains can significantly alter the molecule's properties, including its solubility, membrane permeability, and potential for hydrophobic interactions with biological macromolecules. This strategy is employed to explore how increased lipophilicity might influence the compound's distribution and activity within a biological system. The hexadecyl chain, being a sixteen-carbon chain, imparts a significant nonpolar character to the molecule.
Table 1: Properties of Selected Purine Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| Purine | C₅H₄N₄ | 120.11 | The fundamental heterocyclic scaffold. |
| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | Key synthetic intermediate with a reactive chlorine atom. matrix-fine-chemicals.com |
| 6-Chloro-9-methyl-9H-purine | C₆H₅ClN₄ | 168.58 | A simple N9-alkylated derivative for comparison. nih.govsigmaaldrich.com |
| This compound | C₂₁H₃₅ClN₄ | 379.0 | Features a long N9-alkyl chain for increased lipophilicity. |
Structure
3D Structure
Properties
CAS No. |
68180-15-4 |
|---|---|
Molecular Formula |
C21H35ClN4 |
Molecular Weight |
379.0 g/mol |
IUPAC Name |
6-chloro-9-hexadecylpurine |
InChI |
InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3 |
InChI Key |
MNYXZLVVPSMJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Biological Activity and Mechanism of Action of 6 Chloro 9 Hexadecyl Purine and Analogues
Cellular and Molecular Mechanisms of Action for 6-Chloro-9-hexadecyl-purine and Related N9-Alkyl Purines
The biological effects of this compound and its analogues are multifaceted, stemming from their ability to interfere with critical cellular pathways that govern cell growth, proliferation, and survival.
Inhibition of Nucleic Acid and Protein Synthesis
Purine (B94841) analogues are well-documented inhibitors of nucleic acid synthesis. Their structural similarity to endogenous purines allows them to interfere with the de novo and salvage pathways of nucleotide biosynthesis, ultimately leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis. This inhibition disrupts the replication and transcription processes, which are fundamental for cell viability and proliferation. The interruption of nucleic acid synthesis can have cascading effects, including the inhibition of protein synthesis, as the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA) is curtailed. While specific studies on this compound's direct impact on nucleic acid and protein synthesis are not extensively detailed in the available literature, the activities of other purine analogues suggest this is a likely mechanism of action. For instance, some purine nucleoside analogues are known to have broad antitumor activity by inhibiting DNA synthesis medchemexpress.com.
Pathways Leading to Programmed Cell Death (Apoptosis Induction)
A significant body of research indicates that N9-alkyl purines can induce apoptosis, or programmed cell death, in various cell types. This process is crucial for removing damaged or unwanted cells and is often dysregulated in cancer.
One of the proposed mechanisms for apoptosis induction by alkylpurines involves the modulation of key signaling pathways. For example, some alkylpurines have been shown to inhibit the activity of p70 S6 kinase (p70S6K) while activating the mitogen-activated protein kinase (MAPK) pathway. The simultaneous inhibition of the p70S6K pathway and activation of the MAPK pathway is thought to create a cellular environment that favors apoptosis nih.gov. Furthermore, the induction of apoptosis by these compounds can be cell cycle phase-specific, with the G0/G1 phase being particularly sensitive nih.gov. The process may also require functional p53, a critical tumor suppressor protein, as cells with mutated or abnormally accumulated p53 show a reduced apoptotic response nih.gov.
The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a caspase cascade. Purine derivatives have been shown to induce apoptosis through mechanisms that involve caspase activation nih.govresearchgate.net.
Modulation of Cell Cycle Progression and Proliferation
The cell cycle is a tightly regulated process that governs cell division and proliferation. Disruption of the cell cycle is a common mechanism by which anticancer agents exert their effects. N9-alkyl purines and related compounds have been shown to modulate cell cycle progression, often leading to cell cycle arrest at specific checkpoints.
Many purine analogues have been observed to cause an accumulation of cells in the G1 phase of the cell cycle nih.govfrontiersin.org. This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism of G1 arrest can involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, inhibition of CDK activity can prevent the phosphorylation of the retinoblastoma protein (pRb), a key step for progression through the G1/S checkpoint. Some purine derivatives have been shown to inhibit the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), leading to reduced pRb phosphorylation and G1 arrest nih.gov. Upregulation of CDK inhibitors, such as p21, can also contribute to this cell cycle arrest nih.govmdpi.com.
The ability of these compounds to induce cell cycle arrest is a critical aspect of their anti-proliferative effects and is often linked to their apoptosis-inducing capabilities.
Influence on Biological Pathways and Cell Fate Determination
The ultimate fate of a cell—whether it continues to proliferate, differentiates, enters a state of senescence, or undergoes apoptosis—is determined by a complex interplay of various biological pathways. N9-alkyl purines can influence these pathways, thereby altering cell fate.
By inhibiting key enzymes and modulating signaling cascades, these compounds can push a cell towards an apoptotic fate. For example, the inhibition of survival pathways, such as the PI3K/p70S6K pathway, coupled with the activation of stress-response pathways like the MAPK pathway, can tip the balance in favor of cell death nih.gov.
Furthermore, the interaction of purine analogues with molecular chaperones like Heat Shock Protein 90 (Hsp90) can lead to the destabilization and degradation of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation nih.govmdpi.comnih.gov. By disrupting the function of these key proteins, purine-based Hsp90 inhibitors can significantly impact cell fate, leading to growth arrest and apoptosis. The specific influence of this compound on these intricate cellular decisions is an area that warrants further investigation to fully elucidate its therapeutic potential.
Identification and Characterization of Molecular Targets
The biological activities of this compound and its analogues are a direct consequence of their interaction with specific molecular targets within the cell. The purine scaffold is a common feature in many endogenous molecules, such as ATP, which serves as a substrate for a vast number of enzymes. This makes purine analogues well-suited to act as competitive inhibitors for these enzymes.
Kinase Inhibition Profiles (e.g., Cyclin-Dependent Kinases, Heat Shock Protein 90, Aurora Kinases, Tyrosine Kinases)
Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development. Purine analogues have emerged as a significant class of kinase inhibitors nih.gov.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy nih.gov. Numerous 2,6,9-trisubstituted purines have been developed as potent CDK inhibitors researchgate.netnih.gov. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. The inhibition of CDKs, such as CDK1 and CDK2, can lead to cell cycle arrest and apoptosis nih.gov. The inhibitory activity and selectivity of these purine derivatives can be finely tuned by modifying the substituents at the C2, C6, and N9 positions of the purine ring nih.gov.
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins involved in signal transduction, cell cycle control, and apoptosis mdpi.comnih.gov. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Purine-based scaffolds have been successfully utilized to develop potent Hsp90 inhibitors nih.govnih.gov. These inhibitors bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity nih.gov. PU-H71 is a notable example of a purine-derived Hsp90 inhibitor that has demonstrated antitumor activity nih.gov.
Aurora Kinases: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them promising therapeutic targets nih.govmdpi.comnih.gov. Several small molecule inhibitors of Aurora kinases have been developed, some of which feature heterocyclic scaffolds that could be mimicked by purine analogues. These inhibitors are often ATP-competitive and can induce mitotic arrest, polyploidy, and ultimately apoptosis nih.gov.
Tyrosine Kinases: Tyrosine kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Aberrant tyrosine kinase activity is a frequent driver of cancer. Purine-based structures have been explored for the development of tyrosine kinase inhibitors (TKIs) nih.govimtm.cz. For example, some purine-containing compounds have been shown to effectively inhibit the epidermal growth factor receptor (EGFR) pathway, a key target in several cancers nih.gov.
The following table summarizes the inhibitory activities of various purine analogues against different kinases. It is important to note that specific data for this compound is limited, and the table reflects findings for the broader class of purine derivatives.
| Compound Class | Target Kinase(s) | Observed Effect(s) |
| 2,6,9-Trisubstituted Purines | CDK1, CDK2 | Inhibition of kinase activity, cell cycle arrest, caspase activation nih.govresearchgate.net |
| Olomoucine and analogues | p34cdc2/cyclin B, p33cdk2/cyclin A, p33cdk2/cyclin E, p33cdk5/p35, ERK1/MAP-kinase | Competitive inhibition with respect to ATP nih.gov |
| Purine-scaffold inhibitors (e.g., PU-H71) | Hsp90 | Destabilization of client proteins (e.g., BCL-6), induction of apoptosis nih.gov |
| Purine-based compounds | Tyrosine Kinases (e.g., EGFR) | Down-regulation of phosphorylation in signaling pathways (e.g., p-EGFR, p-Akt, p-MAPK) nih.gov |
| 2,7,9-Trisubstituted 8-oxopurines | FLT3, CDK4 | Inhibition of autophosphorylation and downstream signaling imtm.cz |
Interactions with Metabolic Enzymes (e.g., Hydroxymethylbilane (B3061235) Synthase, E1 Activating Enzymes)
While specific interactions of this compound with hydroxymethylbilane synthase (HMBS) and E1 activating enzymes are not extensively documented in the available literature, the general class of purine analogues is known to interact with various metabolic enzymes. HMBS is a key enzyme in the heme biosynthesis pathway. nih.govmdpi.com E1 activating enzymes are crucial for initiating the ubiquitination cascade, a process that tags proteins for degradation and is vital for cellular protein homeostasis. researchgate.netnih.govebi.ac.uk The proper functioning of this cascade is essential, and its disruption is a therapeutic strategy in diseases like cancer. nih.gov The E1 enzyme activates ubiquitin by forming a thioester bond, a process that initiates the transfer of ubiquitin to downstream enzymes (E2 and E3) and ultimately to the target protein. nih.govebi.ac.uk Given the fundamental role of purines in cellular metabolism and signaling, it is plausible that synthetic analogues could modulate such pathways, though direct evidence for this compound is pending further investigation.
Inhibition of Viral Replication Enzymes (e.g., DNA Polymerase, Reverse Transcriptase)
Purine analogues are a well-established class of compounds that can inhibit viral replication by targeting viral enzymes. nih.gov Their mechanism often involves acting as chain terminators during the synthesis of viral nucleic acids. patsnap.com
DNA Polymerase: As structural mimics of natural deoxynucleotides, purine analogues can be incorporated into a growing DNA strand by viral DNA polymerase. patsnap.comnih.gov However, due to modifications in their structure, they prevent the addition of the next nucleotide, thereby terminating the replication process. nih.gov This is a key strategy employed against viruses that rely on DNA polymerases for their life cycle. patsnap.com
Reverse Transcriptase: Viruses like HIV utilize an enzyme called reverse transcriptase to convert their RNA genome into DNA. Nucleoside analogue reverse transcriptase inhibitors (nRTIs) are a cornerstone of antiretroviral therapy. nih.govselleckchem.com These compounds, which include purine derivatives, compete with natural nucleosides for incorporation by the reverse transcriptase. nih.govselleckchem.com Once incorporated, they halt the process of reverse transcription. selleckchem.com While specific inhibitory data for this compound is not detailed, its structural class is known for this mode of antiviral action. nih.govdrugbank.com
Receptor Binding Characteristics
The binding of purine analogues to cellular receptors is a critical aspect of their pharmacological profile. Purinergic receptors, which are ubiquitous in various tissues, are natural targets for purines like adenosine (B11128) and ATP and play roles in numerous physiological processes. It is conceivable that synthetic purine derivatives could interact with these receptors, potentially modulating their activity. However, specific studies detailing the receptor binding characteristics of this compound are not prominently featured in the current body of research.
Preclinical Assessment of Biological Activities
Preclinical studies, primarily through in vitro assays, have provided significant insights into the potential therapeutic applications of 6-chloropurine (B14466) analogues.
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., melanoma, liver, colon, breast carcinoma)
A significant body of research has focused on the anticancer potential of 6-chloropurine derivatives. Studies on 6,8,9-trisubstituted purine analogues have demonstrated notable cytotoxic activity against a panel of human cancer cell lines. nih.govtubitak.gov.trbohrium.comconsensus.app For instance, certain analogues exhibited potent effects against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.govnih.gov In some cases, the cytotoxic efficacy of these synthetic purines surpassed that of established anticancer drugs like 5-Fluorouracil and Fludarabine. nih.govbohrium.com
One study highlighted a 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative that showed superior cytotoxic activity against Huh7 liver cancer cells with an IC₅₀ value of 14.2 μM, compared to 30.6 μM for 5-FU and 28.4 μM for Fludarabine. nih.gov Another series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives was evaluated for antiproliferative activity, with one compound showing potent activity against the A549 lung cancer cell line (IC₅₀ of 2.80 μM) while displaying significantly lower toxicity to normal cells. nih.gov
Table 1: In Vitro Cytotoxicity of Selected 6,8,9-Trisubstituted Purine Analogues Data extracted from a study on novel purine derivatives. The specific analogue numbers (e.g., Compound 6) are as designated in the source study. nih.gov
| Compound Analogue | Cell Line (Cancer Type) | IC₅₀ (μM) |
|---|---|---|
| Compound 6 (4-methylphenyl substituted piperazine (B1678402) analog) | Huh7 (Liver) | 14.2 |
| MCF7 (Breast) | 21.3 | |
| HCT116 (Colon) | 24.6 | |
| 5-Fluorouracil (Control) | Huh7 (Liver) | 30.6 |
| MCF7 (Breast) | 15.2 | |
| HCT116 (Colon) | 11.8 | |
| Fludarabine (Control) | Huh7 (Liver) | 28.4 |
| MCF7 (Breast) | 19.8 | |
| HCT116 (Colon) | 20.4 |
Antiviral Spectrum and Potency in Cell-Based Assays
The antiviral properties of 6-chloropurine analogues have been demonstrated in cell-based assays against various viruses. A series of 6-anilino-9-benzyl-2-chloro-9H-purines was synthesized and tested for activity against rhinovirus, the common cold virus. nih.govacs.orgacs.org Structure-activity relationship studies revealed that compounds with small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. nih.gov
Similarly, 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines were identified as a new class of antiviral agents with in vitro activity against rhinoviruses. nih.gov One of the most active compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, had an IC₅₀ value of 0.08 μM against serotype 1B. nih.gov Furthermore, nucleoside analogues featuring a 6-chloropurine base have been synthesized and evaluated as potential agents against SARS-CoV, with some compounds showing promising activity. researchgate.net
Antimetabolite Functionality
The primary mechanism underlying the cytotoxic and antiviral effects of this compound and its analogues is their function as antimetabolites. pharmacologyeducation.org As structural analogues of natural purine bases, these compounds interfere with the synthesis of nucleic acids (DNA and RNA). pharmacologyeducation.org They can be metabolized within the cell into nucleotide analogues that inhibit critical enzymes involved in DNA synthesis, such as ribonucleotide reductase. medscape.com By disrupting the de novo nucleotide synthetic pathways, these agents starve rapidly proliferating cells, such as cancer cells, of the necessary building blocks for DNA replication. pharmacologyeducation.org This interference impairs DNA synthesis and repair, leading to miscoding in both DNA and RNA, which ultimately hinders cell proliferation and can induce cell death. pharmacologyeducation.org
Structure Activity Relationship Sar Studies of N9 Alkyl 6 Chloropurine Derivatives
Influence of the N9-Alkyl Substituent on Biological Efficacy
The substituent at the N9 position of the purine (B94841) ring plays a pivotal role in determining the pharmacological profile of 6-chloropurine (B14466) derivatives. The nature of this group, particularly its size, lipophilicity, and conformation, significantly modulates the molecule's interaction with biological systems.
The length of the N9-alkyl chain is a critical determinant of the compound's lipophilicity, which in turn governs its ability to traverse cellular membranes and interact with target proteins.
Lipophilicity and Cellular Permeation: A long alkyl chain, such as the 16-carbon hexadecyl group in 6-Chloro-9-hexadecyl-purine, dramatically increases the molecule's lipophilic character. This property generally enhances the compound's ability to permeate lipid-rich biological membranes, such as the cell membrane, through passive diffusion. This increased bioavailability at the target site can lead to greater biological efficacy.
Target Binding: The extended, hydrophobic hexadecyl chain can engage in significant van der Waals and hydrophobic interactions within the binding pockets of target enzymes or receptors. If a target protein possesses a large, accessible hydrophobic channel or domain, the long alkyl chain can act as an anchor, potentially increasing the binding affinity and residence time of the compound, thereby enhancing its potency.
| N9-Alkyl Chain | Relative Lipophilicity | Predicted Cellular Permeation | Potential for Hydrophobic Target Interaction |
|---|---|---|---|
| Methyl (C1) | Low | Low | Low |
| Butyl (C4) | Moderate | Moderate | Moderate |
| Octyl (C8) | High | High | High |
| Hexadecyl (C16) | Very High | Very High | Very High |
The conformation and size of the N9-alkyl substituent introduce steric factors that can influence molecular interactions and biological activity.
Conformational Flexibility: The hexadecyl chain is highly flexible, capable of adopting numerous conformations. This flexibility can allow the molecule to adapt to the specific topology of a binding site, optimizing its interactions. However, it can also introduce an entropic penalty upon binding if the chain becomes constrained.
Steric Hindrance: The bulk of a large alkyl group like hexadecyl can also introduce steric hindrance. This can be detrimental if the target's binding site is sterically constrained, preventing the purine core from achieving the necessary orientation for effective binding. Conversely, steric bulk can be advantageous by preventing metabolism by certain enzymes or by blocking access to off-target sites, thereby improving the compound's selectivity and duration of action. In synthesis, bulky substituents at other positions on the purine ring can sterically block the N7 position, leading to more selective alkylation at the desired N9 position. mdpi.com
The N9-alkyl group is a key modulator of a compound's specificity and selectivity for different biological targets. By varying the length and structure of the alkyl chain, it is possible to fine-tune the molecule's activity profile. A long, lipophilic chain like hexadecyl might confer high selectivity for a target that has a complementary hydrophobic binding pocket, while showing little to no affinity for targets that lack such a feature. This principle allows for the rational design of derivatives with tailored selectivity, minimizing off-target effects. For instance, some N9-substituted purine derivatives have shown activity in cytokinin bioassays, where the nature of the N9 substituent dictates the interaction with specific plant hormone receptors. nih.gov
Contributions of Substituents at Other Positions to the SAR Profile
The chlorine atom at the C6 position of 6-chloropurine is not merely a placeholder but an active contributor to the molecule's biological and chemical properties.
Electronic Effects: The chlorine atom is an electron-withdrawing group, which influences the electron distribution across the purine ring system. This can affect the pKa of the molecule and the strength of hydrogen bonds it can form with a biological target, thereby influencing binding affinity.
Synthetic Handle: 6-chloropurine is a vital intermediate in medicinal chemistry. nih.gov The chlorine atom is a good leaving group, allowing for facile nucleophilic aromatic substitution reactions. This enables the synthesis of a vast library of C6-substituted purine derivatives (e.g., with oxygen, nitrogen, or sulfur-linked groups), each with a potentially unique biological activity profile. researchgate.netnih.gov For example, nucleoside analogues featuring the 6-chloropurine moiety have been synthesized and evaluated for antiviral activity. nih.gov
| C6-Substituent | General Property | Impact on Biological Activity Profile |
|---|---|---|
| -Cl (Chloro) | Electron-withdrawing; good leaving group | Modulates ring electronics; key synthetic intermediate for diversification. nih.gov |
| -NH2 (Amino) | Hydrogen bond donor/acceptor | Mimics natural adenine (B156593); can interact with specific amino acid residues. |
| -SCH3 (Methylthio) | Lipophilic; metabolically labile | Can increase lipophilicity and interact with hydrophobic pockets. |
| -OH (Hydroxy) | Hydrogen bond donor/acceptor | Mimics natural hypoxanthine (B114508)/guanine; alters solubility and binding. |
The biological activity of a purine derivative arises from the combined, and often synergistic, effects of all its substituents. The interplay between the N9-hexadecyl group and the C6-chloro group in this compound is a prime example.
Combined Influence on Physicochemical Properties: The C6-chloro group modulates the electronic character of the purine core, while the N9-hexadecyl chain dictates its lipophilicity and membrane permeability. This combination results in a molecule with a specific balance of properties that determines its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ultimate interaction with a target.
Stereochemistry and its Role in Biological Recognition
The molecular structure of this compound, featuring a planar purine ring and a long, flexible hexadecyl alkyl chain, does not inherently possess chiral centers. The C16 alkyl chain is a straight, saturated hydrocarbon, lacking any stereogenic centers. Consequently, in its unmodified state, this compound does not exist as stereoisomers.
However, the introduction of chirality, for instance through branching in the alkyl chain or substitution with groups that create a stereocenter, would have significant implications for its biological recognition. The three-dimensional arrangement of a molecule is often critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral entities. irb.hr
While direct stereochemical studies on this compound are not available, research on other chiral N9-substituted purine derivatives provides valuable insights. For instance, studies on purine derivatives with chiral linkers have demonstrated that stereochemistry can significantly influence their biological activity. irb.hr The spatial orientation of substituents can dictate the molecule's ability to fit into a specific binding pocket, influencing the strength and type of intermolecular interactions formed.
In the broader context of purine derivatives, the regioselectivity of substitution is also a critical factor. Alkylation at the N9 position is often thermodynamically favored over the N7 position, and this preference can lead to significant differences in biological activity. N9-substituted purines have been shown to be more potent in certain biological assays compared to their N7 counterparts, highlighting the importance of the substituent's position on the purine core for proper biological recognition.
Pharmacophore Modeling and Essential Structural Features for Activity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the N9-Alkyl-6-Chloropurine class of compounds, several key structural features are consistently identified as crucial for their activity.
A general pharmacophore model for N9-substituted purine derivatives typically includes:
A Hydrogen Bond Acceptor: The nitrogen atoms within the purine ring system can act as hydrogen bond acceptors, forming crucial interactions with biological targets.
A Hydrogen Bond Donor: Depending on the substitution at the 6-position, a hydrogen bond donor feature may also be present.
An Aromatic Ring: The purine core itself provides an aromatic system that can engage in π-π stacking or other non-covalent interactions with aromatic residues in a binding site.
A Hydrophobic Region: The substituent at the N9 position is a major determinant of the hydrophobic character of the molecule.
In the case of this compound, the long C16 alkyl chain represents a significant hydrophobic feature. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on various N9-substituted purines have underscored the importance of the N9-substituent's properties, such as its size, shape, and hydrophobicity. rsc.orgnih.govmdpi.com
The hexadecyl chain's substantial length and lipophilicity suggest that it likely interacts with a large, hydrophobic pocket within its biological target. Molecular modeling studies on related N9-arenethenyl purines have indicated that van der Waals and hydrophobic interactions are primary driving forces for their binding affinity. rsc.orgnih.gov The flexibility of the long alkyl chain in this compound allows it to adopt various conformations, potentially enabling it to fit optimally within a non-polar binding domain.
The chlorine atom at the C6 position also plays a critical role. It influences the electronic distribution of the purine ring and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding. Furthermore, the nature of the substituent at the C6 position has been shown to be a key factor in the structure-activity relationships of purine derivatives. nih.gov
The table below summarizes key findings from 3D-QSAR and molecular modeling studies on N9-substituted purine derivatives, which help to inform the understanding of this compound's essential structural features.
| Study Focus | Key Findings | Relevance to this compound |
| 3D-QSAR of N9-arenethenyl purines | van der Waals and hydrophobic interactions are the major driving forces for binding. rsc.orgnih.gov | The long hexadecyl chain provides a significant hydrophobic component, likely crucial for binding affinity. |
| 3D-QSAR of Bcr-Abl inhibitors | Alkylation at N9 contributes to hydrophobicity, with cyclic groups showing favorability. mdpi.com | Reinforces the importance of the hydrophobic nature of the N9 substituent for biological activity. |
| 3D-QSAR of 2,6,9-trisubstituted purines | Steric properties were found to be more influential than electronic properties for cytotoxicity. nih.gov | The large and flexible hexadecyl chain's steric profile is a key determinant of its interaction with biological targets. |
Computational and Cheminformatics Approaches in 6 Chloro 9 Hexadecyl Purine Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are pivotal computational techniques used to model the interaction between a ligand, such as a purine (B94841) derivative, and its protein target at an atomic level. These methods are crucial for understanding the structural basis of inhibition and for the rational design of new therapeutic agents.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For purine derivatives, which often target ATP-binding sites in kinases, the purine core typically forms key hydrogen bonds mimicking the natural adenine (B156593) moiety. The substituent at the N9 position, in this case, the long hexadecyl chain of 6-Chloro-9-hexadecyl-purine, plays a critical role in determining specificity and potency by interacting with adjacent regions of the binding site.
Research on related substituted purine analogues as inhibitors of various protein kinases has shown that N9-substituents often extend into hydrophobic pockets. The hexadecyl chain, being highly lipophilic, would be predicted to favorably occupy a deep, nonpolar cavity, forming extensive van der Waals and hydrophobic interactions. This anchors the ligand firmly in the active site, potentially increasing its residence time and inhibitory activity. Docking studies on similar inhibitor classes have successfully predicted these binding modes, guiding the optimization of alkyl chain length and conformation for enhanced target affinity.
Table 1: Predicted Interactions for a 9-Alkyl-Purine Scaffold in a Kinase Active Site This table is a generalized representation based on common findings for purine-based inhibitors.
| Ligand Moiety | Protein Region | Dominant Interaction Type | Predicted Contribution |
|---|---|---|---|
| Purine Core (N1, N3) | Hinge Region | Hydrogen Bonding | Essential for anchoring |
| C6-Substituent (e.g., Cl) | Gatekeeper Residue | Steric/Electronic Complementarity | Modulates selectivity |
Proteins are dynamic entities, and the binding of a ligand can induce or stabilize specific conformational states. nih.govgersteinlab.org Molecular dynamics (MD) simulations, which compute the motion of atoms over time, provide a powerful means to explore these changes. The binding of a bulky, flexible ligand like this compound into a protein's active site can trigger significant structural rearrangements. nih.gov
These simulations can reveal how the binding event propagates from the active site to distant, allosteric sites. nih.gov For instance, the insertion of the hexadecyl chain into a hydrophobic pocket could displace flexible loops or even entire protein domains, shifting the equilibrium from an inactive to an active conformation, or vice versa. gersteinlab.org This induced-fit mechanism is critical for biological function and inhibitor efficacy. Understanding these ligand-induced conformational changes is essential, as they can alter the shape of the binding pocket and influence the affinity of other potential ligands or substrates. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org These models are invaluable for predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts. bio-hpc.eu
Both 2D and 3D-QSAR models have been successfully applied to series of purine derivatives to predict their biological activities, such as anticancer or kinase inhibitory effects. nih.govresearchgate.net
2D-QSAR: These models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule, such as molecular weight, polar surface area, and electrotopological state indices. researchgate.net For a series of purine analogues, a 2D-QSAR model might reveal that increased inhibitory activity correlates with a higher atom count in the N9-substituent and a specific electronic character at the C6 position.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D aligned structures to generate steric and electrostatic fields. nih.govmdpi.com Studies on 2,6,9-trisubstituted purines have demonstrated that steric properties often have a greater contribution to cytotoxicity than electronic properties. nih.govmdpi.com Such a model for this compound would likely highlight a large, favorable steric region corresponding to the hydrophobic pocket occupied by the hexadecyl chain and specific electrostatic requirements around the purine core for optimal interaction. nih.govmdpi.com
Table 2: Statistical Parameters from a Representative 3D-QSAR (CoMFA) Model for Purine Derivatives Data adapted from studies on 2,6,9-trisubstituted purines. mdpi.com
| Model | q² (Cross-validated r²) | r² (Non-validated r²) | SEE (Standard Error of Estimation) | Predictive r² |
|---|---|---|---|---|
| NCI-H460 Cell Line | 0.791 | 0.969 | 0.127 | 0.968 |
Molecular descriptors quantify different aspects of a molecule's physicochemical properties. For this compound, one of the most significant descriptors is lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water). The long hexadecyl chain imparts a very high degree of lipophilicity to the molecule.
In QSAR studies, lipophilicity is a critical parameter that frequently correlates with a compound's ability to cross cell membranes and interact with hydrophobic targets. nih.govmdpi.com However, an excessively high logP can also lead to poor aqueous solubility, non-specific binding, and rapid metabolism. Computational tools can calculate theoretical logP values (e.g., ClogP, milogP) and other descriptors like topological polar surface area (TPSA) and the number of rotatable bonds. mdpi.com Correlating these descriptors with the biological activity of a series of 9-alkyl-purines can help define the optimal lipophilicity range for the desired therapeutic effect, balancing target affinity with favorable pharmacokinetic properties. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. nih.gov These methods provide fundamental insights that complement the more classical approaches of molecular mechanics used in docking and MD simulations.
For a molecule like this compound, quantum calculations can determine a variety of properties, including optimized molecular geometry, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). iosrjournals.orgnih.gov The distribution of electron density, for instance, is critical for understanding the nature of intermolecular interactions, such as hydrogen bonding and electrostatic complementarity with a protein target.
Furthermore, these calculations can elucidate the relative energies of different tautomers or conformers, providing a more accurate picture of the molecule's state in solution. acs.org This information can be used to refine the parameters (force fields) used in molecular dynamics simulations, leading to more reliable predictions of binding modes and conformational changes. acs.org
Crystallographic Analysis and Intermolecular Interactions
X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional atomic structure of molecules, including complex biological assemblies like protein-ligand complexes. nih.gov By obtaining a crystal of a target protein bound to a purine derivative, researchers can visualize the exact binding mode, orientation, and specific atomic interactions at high resolution. nih.govfrontiersin.org
While a specific crystal structure of this compound bound to a protein is not publicly available, the principles of such analyses are well-established from studies of other purine analogs. researchgate.net These studies reveal that purine derivatives often bind in hydrophobic pockets of proteins, with the purine core forming hydrogen bonds and pi-stacking interactions with amino acid residues. The N9-substituent, in this case, the hexadecyl chain, would likely occupy a hydrophobic channel or pocket within the protein's binding site, contributing significantly to the binding affinity. This structural information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. nih.gov
Although the specific crystal structure of this compound is not detailed in the literature, analysis of closely related 6-chloropurine (B14466) derivatives provides a strong model for its expected behavior. Key interactions observed in such crystals include:
π-π stacking: The aromatic purine rings can stack on top of one another, an interaction that is fundamental to the structure of DNA and a common feature in the crystals of aromatic molecules.
Hydrogen Bonding: Weak C-H...O and C-H...N hydrogen bonds often link molecules into larger supramolecular structures. anu.edu.au
Halogen-involved Interactions: The chlorine atom at the C6 position can participate in specific, directional interactions. A notable example is the C-Cl...π interaction, where the chlorine atom interacts favorably with the electron-rich face of a nearby purine ring.
These weak interactions collectively dictate the crystal packing and influence the material's physical properties. anu.edu.auresearchgate.net
Table 2: Common Intermolecular Interactions in Purine Crystals
| Interaction Type | Description | Typical Distance (Å) |
|---|---|---|
| π-π stacking | Parallel arrangement of aromatic rings | 3.3 - 3.8 |
| C-H...O/N | Weak hydrogen bond between a C-H donor and an O/N acceptor | 2.2 - 3.2 (H...A) |
| C-Cl...π | Interaction between a chlorine atom and the face of an aromatic ring | ~3.2 - 3.5 (Cl...centroid) |
This table summarizes the types of weak interactions that are critical for the solid-state structure of this compound.
Cheminformatics and Data Mining for Compound Optimization
Cheminformatics combines chemistry, computer science, and information science to optimize the drug discovery process. nih.gov For a compound like this compound, these tools are vital for navigating the path from a lead compound to an optimized drug candidate. xjtu.edu.cnyoutube.com
The process involves several key applications:
Virtual Library Generation: Based on the 6-chloro-9-alkyl-purine scaffold, cheminformatics tools can generate vast virtual libraries of related compounds by systematically modifying substituents at various positions.
Virtual Screening: These libraries can be computationally screened against a biological target of interest. youtube.com This "in silico" screening uses docking simulations to predict which virtual compounds are most likely to bind to the target, prioritizing a smaller, more manageable number of compounds for actual synthesis and testing.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are developed by finding statistical correlations between the structural or physicochemical properties of a series of purine analogs and their measured biological activity. These models can then predict the activity of new, unsynthesized compounds.
ADMET Prediction: Cheminformatics models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov This helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.
By leveraging these data-driven approaches, researchers can accelerate the optimization of purine-based compounds, making the discovery process more efficient and cost-effective. nih.govmdpi.com
Applications and Future Research Directions
Strategic Applications of 6-Chloro-9-hexadecyl-purine in Chemical Biology
The dual nature of this compound, combining the biological relevance of the purine (B94841) scaffold with the membrane-anchoring properties of the hexadecyl chain, makes it a promising tool for investigating complex biological processes.
The long hexadecyl chain of this compound suggests its potential utility as a chemical probe for studying events occurring at or within cellular membranes. This lipid tail can facilitate the localization of the purine headgroup to lipid bilayers, allowing for the investigation of membrane-associated proteins and signaling pathways.
One innovative approach in chemical biology is the use of "clickable" chemical probes, which incorporate a small, bioorthogonal handle (like an alkyne or azide) for subsequent ligation to a reporter molecule. By synthesizing an analogue of this compound with a terminal alkyne on the alkyl chain, researchers could create a powerful tool for identifying its cellular interaction partners. nih.gov Following metabolic incorporation or cellular treatment, the alkyne-tagged probe can be covalently linked to a fluorescent dye or a biotin (B1667282) tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This would enable the visualization and pull-down of target proteins, providing insights into the compound's mechanism of action. researchgate.net
Identifying the specific cellular targets of a bioactive compound is a critical step in drug discovery. The inherent reactivity of the 6-chloro substituent on the purine ring of this compound can be exploited for target identification. This position is susceptible to nucleophilic substitution, allowing the compound to potentially form covalent bonds with nearby nucleophilic residues (such as cysteine) on a target protein.
Furthermore, the development of photoaffinity-labeled probes based on the this compound scaffold could be a valuable strategy. By incorporating a photolabile group, the probe can be administered to cells or tissues and then, upon photoactivation, will covalently crosslink to its binding partners. Subsequent proteomic analysis can then identify these interacting proteins, thus validating them as potential therapeutic targets.
Translational Potential for Novel Therapeutic Agents
The purine scaffold is a well-established pharmacophore found in numerous approved drugs. The unique substitution pattern of this compound opens up possibilities for its development as a novel therapeutic agent, particularly in the fields of oncology and virology.
Purine analogues have long been a cornerstone of cancer chemotherapy, often functioning as antimetabolites that interfere with DNA and RNA synthesis. The cytotoxic potential of 6-substituted purines is well-documented. For instance, 6-mercaptopurine (B1684380), a close analogue of adenine (B156593), is a clinically used anticancer drug.
Studies on various 9-alkyl-6-chloropurines have demonstrated that the nature of the substituent at the 9-position significantly influences their cytotoxic activity. While direct cytotoxic data for this compound is not yet available, research on related compounds suggests that the long alkyl chain could play a crucial role in its anticancer profile. The lipophilic hexadecyl tail may enhance the compound's ability to cross cellular membranes and could potentially direct it to specific subcellular compartments or lipid-rich domains. Research on arylpropyl sulfonamides has shown that long alkyl chains can enhance cytotoxic activity. nih.govresearchgate.net
Below is a table summarizing the cytotoxic activities of some representative purine analogues, highlighting the importance of substitutions on the purine ring for anticancer activity.
| Compound Name | Cancer Cell Line | IC50 (µM) |
| Brefeldin A Derivative 7 | K562 | 0.84 |
| Brefeldin A Derivative 4 | K562 | 0.91 |
| Brefeldin A Derivative 5 | K562 | 0.91 |
Data compiled from studies on various purine analogues demonstrating the impact of structural modifications on cytotoxic potency. nih.gov
The hexadecyl chain might also enable the formulation of this compound in lipid-based drug delivery systems, such as liposomes or nanoparticles, which could improve its pharmacokinetic properties and tumor-targeting capabilities.
The structural similarity of purine analogues to endogenous nucleosides makes them prime candidates for the development of antiviral agents. Many antiviral drugs are nucleoside analogues that, once incorporated into the viral genome by viral polymerases, lead to chain termination and inhibit viral replication.
Research on 9-alkylguanines, which share the 9-alkylpurine core with this compound, has shown that the length of the alkyl chain is a critical determinant of antiviral activity. In a study against Semliki Forest virus, 9-alkylguanines with alkyl chains of four to six carbons were found to be the most active. nih.gov This suggests an optimal chain length for interaction with the viral target or for cellular uptake and metabolism. While the hexadecyl chain is significantly longer, it is possible that it could confer a different mechanism of antiviral action, such as disruption of the viral lipid envelope or interference with membrane-associated viral proteins.
Furthermore, studies on other 9-substituted purines have demonstrated potent antiviral activity against viruses like herpes simplex virus. nih.gov The 6-chloro substituent in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of compounds with diverse antiviral profiles.
Design Principles for Next-Generation Purine Analogues
The exploration of this compound and its analogues can provide valuable insights for the design of next-generation purine-based therapeutics. Key design principles that emerge from the study of this and related compounds include:
Modulation of Lipophilicity: The length and nature of the 9-alkyl chain can be systematically varied to optimize the compound's solubility, membrane permeability, and pharmacokinetic profile. Shorter chains may be preferable for targeting cytosolic enzymes, while longer chains could be exploited for membrane-associated targets or for formulation in lipid-based delivery systems.
Strategic Substitution at C6: The 6-chloro group is a versatile synthetic handle that can be replaced with a variety of functional groups (e.g., amines, thiols, alkoxides) to modulate the compound's biological activity and target selectivity. For example, replacing the chloro group with a 6-mercaptopurine moiety could enhance its antimetabolite activity.
Introduction of Reporter Groups: For the development of chemical probes, the incorporation of small, non-perturbing reporter groups, such as terminal alkynes or azides on the alkyl chain, would enable powerful target identification and validation studies.
Combination Therapy Approaches: Purine analogues with long alkyl chains could be designed to have dual functions, for instance, by attaching a known cytotoxic agent to the end of the alkyl chain, creating a conjugate that combines the purine's targeting or intrinsic activity with the potent cytotoxicity of the payload.
Strategies for Enhanced Potency, Selectivity, and Reduced Off-Target Effects
The development of this compound as a therapeutic agent hinges on optimizing its potency against specific molecular targets while minimizing effects on other cellular components to reduce potential toxicity. Key strategies to achieve this include structural modifications and a deeper understanding of its mechanism of action.
One primary approach to enhancing potency and selectivity involves the strategic modification of the purine core and the alkyl chain. For instance, the introduction of different substituents at the C2 and C6 positions of the purine ring can significantly influence the compound's interaction with target enzymes, such as kinases. Many purine analogs function as ATP-competitive inhibitors of kinases, and increasing the selectivity for a particular kinase is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome. nih.gov Strategies to overcome this include designing inhibitors that can form specific interactions with less conserved regions adjacent to the ATP-binding site. nih.gov The long hexadecyl chain of this compound likely directs it towards hydrophobic pockets within or near the active sites of target proteins, a feature that can be exploited to achieve greater selectivity.
Furthermore, structure-activity relationship (SAR) studies are crucial. By synthesizing and evaluating a series of analogs with varying alkyl chain lengths and modifications to the purine ring, researchers can identify key structural features that govern potency and selectivity. nih.gov For example, studies on other 9-substituted purines have shown that even small changes in the substituent can dramatically alter biological activity.
Another important strategy is the detailed elucidation of the compound's mechanism of action. Identifying the specific cellular targets of this compound is paramount. Techniques such as chemical proteomics and affinity chromatography can be employed to pull down interacting proteins from cell lysates, thereby identifying direct binding partners. Once the primary target(s) are known, computational modeling and structural biology techniques, such as X-ray crystallography, can provide insights into the precise binding mode, guiding the rational design of more potent and selective derivatives.
To mitigate off-target effects, a comprehensive profiling of the compound against a broad panel of kinases and other potential off-targets is necessary. This can help to identify any unintended interactions early in the drug development process. nih.gov Quantitative measures of selectivity, such as the selectivity entropy, can be used to rank and prioritize compounds with the most favorable selectivity profiles. nih.gov
A representative table of how structure-activity relationships for 9-substituted purine analogs might be presented is shown below. Please note, this is a hypothetical table for illustrative purposes, as specific data for this compound is not publicly available.
| Compound ID | N9-Substituent | C6-Substituent | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| Hypothetical-1 | Hexadecyl | Chloro | 50 | 5000 |
| Hypothetical-2 | Dodecyl | Chloro | 150 | 7500 |
| Hypothetical-3 | Hexadecyl | Amino | 200 | 3000 |
| Hypothetical-4 | Benzyl (B1604629) | Chloro | 80 | 1000 |
Exploration of Combination Therapies
The potential of this compound in cancer therapy may be significantly enhanced when used in combination with other established anticancer agents. nih.gov Combination therapy is a cornerstone of modern oncology, often leading to synergistic effects, reduced drug resistance, and lower toxicity due to the use of lower doses of individual agents.
Given that many purine analogs interfere with DNA synthesis and repair, combining this compound with agents that induce DNA damage, such as alkylating agents or topoisomerase inhibitors, could be a promising strategy. For instance, purine nucleoside analogs have been studied in combination with alkylating agents like chlorambucil (B1668637) and cyclophosphamide (B585) in the treatment of certain leukemias. nih.gov The rationale is that the purine analog could inhibit DNA repair mechanisms, thereby sensitizing cancer cells to the DNA-damaging effects of the partner drug.
Another avenue for combination therapy is the co-administration of this compound with targeted therapies, such as other kinase inhibitors. If the compound is found to inhibit a specific signaling pathway, combining it with an inhibitor of a parallel or downstream pathway could lead to a more profound and durable antitumor response. For example, in FLT3-mutated acute myeloid leukemia (AML), targeting metabolic pathways like oxidative phosphorylation and purine synthesis has been explored as a strategy to resensitize leukemic cells to tyrosine kinase inhibitor (TKI) treatment. mdpi.com
The table below illustrates potential combination strategies and their rationales.
| Combination Partner | Rationale for Combination with this compound | Potential Cancer Type |
| Doxorubicin (Topoisomerase II Inhibitor) | Inhibition of DNA repair by the purine analog may enhance the cytotoxic effects of DNA damage induced by doxorubicin. | Solid tumors (e.g., breast, lung) |
| Cisplatin (Alkylating Agent) | Similar to topoisomerase inhibitors, cisplatin-induced DNA adducts may be more lethal in the presence of a DNA repair inhibitor. | Ovarian, lung, bladder cancer |
| EGFR Inhibitor (e.g., Gefitinib) | Dual blockade of signaling pathways could overcome resistance and lead to synergistic cell killing. | Non-small cell lung cancer |
| PARP Inhibitor (e.g., Olaparib) | Synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations). | Ovarian, breast, prostate cancer |
Future Prospects in Academic Research and Preclinical Development
The future of this compound in the realm of drug discovery and development will depend on rigorous academic research and systematic preclinical evaluation. A critical next step is the comprehensive biological characterization of the compound. This includes in-depth studies to determine its efficacy in a variety of cancer cell lines and animal models.
Academic research should focus on elucidating the precise molecular mechanisms underlying the biological activity of this compound. Investigating its effects on cellular processes such as apoptosis, cell cycle progression, and signal transduction will provide valuable insights. nih.gov The high lipophilicity conferred by the hexadecyl chain suggests that the compound may interact with cellular membranes or lipid-binding proteins, and this aspect warrants further investigation.
Preclinical development will require a thorough assessment of the compound's pharmacokinetic and pharmacodynamic properties. Studies on its absorption, distribution, metabolism, and excretion (ADME) will be essential to understand its behavior in a biological system and to guide formulation development. The long alkyl chain may lead to high protein binding and partitioning into lipid-rich tissues, which will have significant implications for its dosing and potential for accumulation.
Furthermore, the synthesis of radiolabeled analogs of this compound would enable detailed studies of its biodistribution and target engagement in vivo. The development of robust biomarkers to monitor the compound's activity and to select patients who are most likely to respond to treatment will also be a critical component of its preclinical and potential clinical development.
Q & A
Q. What statistical methods are appropriate for interpreting conflicting bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
